Poliumoside

Beschreibung

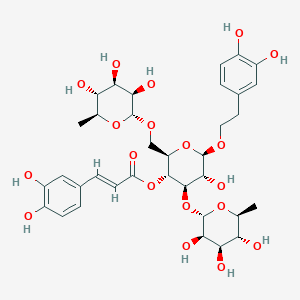

Structure

2D Structure

Eigenschaften

Molekularformel |

C35H46O19 |

|---|---|

Molekulargewicht |

770.7 g/mol |

IUPAC-Name |

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C35H46O19/c1-14-24(41)26(43)28(45)33(50-14)49-13-22-31(53-23(40)8-5-16-3-6-18(36)20(38)11-16)32(54-35-29(46)27(44)25(42)15(2)51-35)30(47)34(52-22)48-10-9-17-4-7-19(37)21(39)12-17/h3-8,11-12,14-15,22,24-39,41-47H,9-10,13H2,1-2H3/b8-5+/t14-,15-,22+,24-,25-,26+,27+,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1 |

InChI-Schlüssel |

YMWRMAOPKNYHMZ-LLVTZOIGSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)C)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)C)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O |

Synonyme |

poliumoside |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture and Bioactivity of Poliumoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poliumoside, a phenylethanoid glycoside predominantly isolated from plants of the Teucrium genus, has garnered significant scientific interest owing to its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and its modulation of key signaling pathways. Detailed experimental protocols for the elucidation of its structure and the investigation of its biological activities are presented, alongside a quantitative analysis of its effects. This document aims to serve as a foundational resource for researchers exploring the therapeutic potential of this compound in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a complex glycosidic compound with the molecular formula C35H46O19 and a molecular weight of approximately 770.73 g/mol .[1] Its chemical structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.[2][3][4]

The core structure of this compound consists of a central glucose moiety linked to a hydroxytyrosol (3,4-dihydroxyphenylethanol) aglycone. This core is further embellished with a caffeoyl group and two rhamnose sugar units. The precise connectivity and stereochemistry have been established through detailed spectroscopic studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C35H46O19 | [1] |

| Molecular Weight | 770.73 g/mol | [1] |

| CAS Number | 94079-81-9 | |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMF, DMSO, and PBS (pH 7.2) | |

| UV Maximum Absorption (λmax) | 219, 335 nm |

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound has been determined through a combination of NMR and mass spectrometry techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1H and 13C NMR data are essential for the structural confirmation of this compound. While specific chemical shifts and coupling constants are found in specialized publications, a representative summary is provided below.

Table 2: Representative NMR Spectral Data of this compound

| Nucleus | Chemical Shift Range (ppm) | Key Correlations |

| ¹H NMR | Aromatic protons (caffeoyl, hydroxytyrosol): 6.2 - 7.6Anomeric protons (sugars): 4.3 - 5.4Sugar protons: 3.0 - 4.5Ethyl protons (hydroxytyrosol): ~2.8, ~3.8 | COSY, HSQC, and HMBC experiments are used to establish proton-proton and proton-carbon connectivities, confirming the sequence and linkage of the sugar units and the positions of the acyl groups. |

| ¹³C NMR | Carbonyl carbons: ~166Aromatic/olefinic carbons: 110 - 150Anomeric carbons: 95 - 105Sugar and aliphatic carbons: 60 - 85 | DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides valuable information on the fragmentation pattern, which helps to confirm the sequence of the glycosidic chain and the nature of the aglycone.

Key Fragmentation Patterns:

-

Loss of Rhamnose: A neutral loss of 146 Da corresponding to the terminal rhamnose unit.

-

Loss of Caffeoyl Group: Fragmentation of the ester linkage leading to the loss of the caffeoyl moiety.

-

Glycosidic Bond Cleavages: Sequential loss of sugar residues, providing evidence for the oligosaccharide chain structure.

Biological Activity and Signaling Pathways

This compound exhibits significant antioxidant and anti-inflammatory activities, which are attributed to its ability to modulate specific cellular signaling pathways.

Antioxidant Activity via the Keap1/Nrf2 Pathway

This compound is a potent activator of the Keap1/Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.

Figure 1: this compound activates the Keap1/Nrf2 antioxidant pathway.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. This compound is believed to interact with Keap1, disrupting the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their upregulation.

Anti-inflammatory Activity via Inhibition of the NF-κB Pathway

This compound exerts its anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Figure 2: this compound inhibits the NF-κB inflammatory pathway.

In the presence of inflammatory stimuli, the IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including TNF-α and IL-6. This compound has been shown to inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.

Experimental Protocols

Isolation and Purification of this compound

Figure 3: General workflow for the isolation of this compound.

-

Extraction: Dried and powdered aerial parts of the plant material are macerated with methanol at room temperature. The process is repeated multiple times to ensure complete extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator.

-

Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound typically enriches in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of chloroform-methanol or methanol-water.

-

Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages for inflammation studies) is cultured to 80-90% confluency. Cells are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with an appropriate agent (e.g., lipopolysaccharide [LPS] for NF-κB activation).

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, Nrf2, Keap1, HO-1, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data

The biological activities of this compound have been quantified in various in vitro assays.

Table 3: Quantitative Biological Activity Data for this compound

| Assay | Target | IC₅₀ / EC₅₀ | Reference |

| Antioxidant Activity | DPPH radical scavenging | ~10-20 µM | |

| ABTS radical scavenging | ~15-25 µM | ||

| Enzyme Inhibition | Rat Lens Aldose Reductase | ~8.5 µM | |

| Protein Kinase Cα (PKCα) | ~24.4 µM | ||

| Anti-inflammatory Activity | Inhibition of TNF-α production (in LPS-stimulated RAW 264.7 cells) | Dose-dependent reduction | |

| Inhibition of IL-6 production (in LPS-stimulated RAW 264.7 cells) | Dose-dependent reduction |

Conclusion

This compound is a promising natural product with a well-defined chemical structure and significant antioxidant and anti-inflammatory properties. Its mechanism of action involves the modulation of the Keap1/Nrf2 and NF-κB signaling pathways. The detailed chemical and biological data presented in this guide provide a solid foundation for further research into its therapeutic applications. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessment to fully realize the potential of this compound as a novel therapeutic agent.

References

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant activity of phenolic and phenylethanoid glycosides from Teucrium polium L. [iris.unimol.it]

- 4. Teucrium polium phenylethanol and iridoid glycoside characterization and flavonoid inhibition of biofilm-forming Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Poliumoside: A Technical Guide to Its Natural Sourcing and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poliumoside, a phenylethanoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its known biological signaling pathways.

Natural Sources of this compound

This compound is predominantly found in perennial plants of the Teucrium genus, within the Lamiaceae family. Among these, Teucrium polium , commonly known as golden germander, stands out as a primary and widely studied source of this bioactive compound.[1][2] It is distributed across Europe, North Africa, and the temperate regions of Asia.

While Teucrium polium is the most cited source, this compound has also been successfully isolated from other plants, notably Callicarpa kwangtungensis , a species utilized in traditional Chinese medicine. The presence of this compound in different plant genera suggests its potential wider distribution within the plant kingdom, warranting further investigation into other medicinal herbs.

Quantitative Analysis of this compound Content

The concentration of this compound can vary depending on the plant species, the specific part of the plant utilized, the geographical origin, and the extraction method employed. The following table summarizes available quantitative data on this compound and related compounds from various sources.

| Plant Species | Plant Part | Extraction Method | Compound | Yield/Content | Purity | Reference |

| Teucrium polium | Aerial Parts | Methanol Extraction | Total Phenolics | 9-59 mg GAE/g extract | - | (Phytochemical composition and pharmacological activities of Teucrium polium L. collected from eastern Turkey - PMC, n.d.) |

| Teucrium polium | Aerial Parts | Methanolic Extraction | Total Phenolics | 72.4 ± 2.5 mg GAE/g dry weight | - | (Teucrium polium (L.): Phytochemical Screening and Biological Activities at Different Phenological Stages - PMC - NIH, n.d.) |

| Teucrium polium | Aerial Parts | Methanolic Extraction | Total Flavonoids | 36.2 ± 3.1 mg QE/g dry weight | - | (Teucrium polium (L.): Phytochemical Screening and Biological Activities at Different Phenological Stages - PMC - NIH, n.d.) |

| Callicarpa kwangtungensis | Stems and Leaves | 50% Ethanol Ultrasonic Extraction | This compound | 7.2% of crude extract from 1kg raw material | 98% | (Method for extracting and separating this compound from Gallicarpa kwangtungensis Chun, n.d.) |

| Callicarpa kwangtungensis | Stems and Leaves | 30% Ethanol Ultrasonic Extraction | This compound | 7.4% of crude extract from 3kg raw material | 98% | (Method for extracting and separating this compound from Gallicarpa kwangtungensis Chun, n.d.) |

| Callicarpa kwangtungensis | Stems and Leaves | 60% Ethanol Ultrasonic Extraction | This compound | 8.1% of crude extract from 5kg raw material | 98% | (Method for extracting and separating this compound from Gallicarpa kwangtungensis Chun, n.d.) |

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. Below are detailed methodologies based on established protocols.

Extraction from Teucrium polium

Objective: To obtain a crude extract enriched with this compound from the aerial parts of Teucrium polium.

Materials:

-

Dried and powdered aerial parts of Teucrium polium

-

Methanol (analytical grade)

-

Rotary evaporator

-

Filter paper

Protocol:

-

Macerate the dried and powdered aerial parts of Teucrium polium with methanol at room temperature.

-

Filter the mixture and collect the filtrate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

The crude extract can then be subjected to further fractionation and purification steps.

Extraction and Purification from Callicarpa kwangtungensis

Objective: To isolate and purify high-purity this compound from the stems and leaves of Callicarpa kwangtungensis.

Materials:

-

Crushed stems and leaves of Callicarpa kwangtungensis

-

Ethanol (30-60%)

-

Ultrasonic bath

-

Rotary evaporator

-

Ultrafiltration membrane (2000-3000 Da molecular weight cut-off)

-

Polyamide resin for column chromatography

-

Methanol (for dissolution)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

Protocol:

-

Ultrasonic Extraction:

-

Place the crushed plant material in an extraction tank.

-

Add 6-10 times the amount of 30-60% ethanol.

-

Perform ultrasonic extraction for 30-60 minutes, repeating the process 2-6 times.

-

Combine the extracts and concentrate using a rotary evaporator to obtain the crude extract.

-

-

Membrane Filtration:

-

Dissolve the crude extract in hot water (above 90°C).

-

Maintain the temperature at 60-70°C and filter through an ultrafiltration membrane (2000-3000 Da MWCO).

-

Collect the permeate.

-

-

Polyamide Column Chromatography:

-

Pack a column with polyamide resin.

-

Load the permeate onto the column.

-

Elute with a stepwise gradient of ethanol in water (e.g., 10-20% ethanol followed by 50-70% ethanol).

-

Collect the fractions containing this compound (typically in the higher ethanol concentration eluate).

-

Concentrate the collected fractions under reduced pressure.

-

-

Preparative HPLC:

-

Dissolve the concentrated this compound-rich fraction in methanol.

-

Purify the solution using a preparative HPLC system to obtain this compound with a purity of up to 98%.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Biological Signaling Pathways of this compound

Recent studies have begun to elucidate the molecular mechanisms underlying the therapeutic effects of this compound, particularly in the context of neuroprotection and anti-inflammation.

PI3K/AKT/mTOR Signaling Pathway

This compound has been shown to alleviate neuroinflammation and oxidative stress by activating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] This pathway is crucial for cell survival, proliferation, and growth. By activating this pathway, this compound promotes neuronal survival and reduces the inflammatory response in the central nervous system.

References

Poliumoside: A Technical Guide to its Antioxidant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poliumoside, a phenylethanoid glycoside predominantly found in plants of the Teucrium genus, has demonstrated significant antioxidant properties. Its mechanism of action is multifaceted, extending beyond simple free radical scavenging to include the modulation of critical intracellular signaling pathways that govern the endogenous antioxidant response. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades involved. This compound exerts its effects through direct neutralization of reactive oxygen species (ROS), upregulation of the Nrf2/HO-1 pathway, and modulation of MAPK signaling. This dual capability of direct scavenging and induction of cellular defense systems positions this compound as a promising candidate for further investigation in the development of therapeutics for oxidative stress-related pathologies.

Core Antioxidant Mechanisms of this compound

The antioxidant strategy of this compound is twofold: direct action on reactive oxygen species and indirect action through the modulation of cellular signaling pathways that control the expression of antioxidant enzymes.

This compound, like other phenylethanoid glycosides, possesses a chemical structure rich in phenolic hydroxyl groups. These groups can donate a hydrogen atom to unstable free radicals, thereby neutralizing them and terminating the damaging chain reactions of oxidation.[1] This direct scavenging activity has been demonstrated against various radicals in vitro.

-

Mechanism : The core mechanism involves a hydrogen atom transfer (HAT) or single-electron transfer (SET) from the phenolic moieties of this compound to a free radical (R•), converting it into a more stable, non-radical species (RH).[1]

Caption: Direct neutralization of free radicals by this compound.

A more profound mechanism of this compound's action is its ability to enhance the cell's own antioxidant defenses. It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[2][3]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] Oxidative stress or the presence of activators like this compound disrupts the Nrf2-Keap1 complex. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[2][4] Key enzymes upregulated by this pathway include Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), Catalase (CAT), and enzymes involved in glutathione (GSH) synthesis.[5][6]

Caption: Activation of the Nrf2/ARE pathway by this compound.

The MAPK signaling pathways (including p38 and ERK) are crucial in cellular responses to external stressors, including oxidative stress.[7] Chronic activation of these pathways can promote inflammation and apoptosis. Polyphenols, including likely this compound, have been shown to exert antioxidant effects by inhibiting the phosphorylation and activation of key proteins in the MAPK cascade.[8][9] By downregulating this pathway, this compound can reduce the expression of pro-inflammatory cytokines and decrease cellular damage associated with oxidative stress.

Caption: Inhibition of the MAPK signaling cascade by this compound.

Quantitative Data Summary

The antioxidant capacity of this compound is often evaluated as part of extracts from Teucrium polium. The following tables summarize the quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Radical Scavenging and Antioxidant Activity

| Assay Type | Plant Part / Extract | IC₅₀ Value (µg/mL) | Reference Compound (IC₅₀) | Source |

|---|---|---|---|---|

| DPPH Radical Scavenging | T. polium Hydroalcoholic Extract | 8.68 | BHA (6.14), BHT (12.99) | [10] |

| DPPH Radical Scavenging | T. polium Methanolic Leaves Extract | 26.30 | - | [11] |

| Galvinoxyl Radical Scavenging | T. polium Hydroalcoholic Extract | 21.82 | BHA, BHT | [10] |

| β-Carotene Bleaching | T. polium Hydroalcoholic Extract | 165.41 | BHA, BHT |[10] |

Table 2: In Vivo Antioxidant Effects of Teucrium polium Extract

| Parameter Measured | Treatment Group | Effect Observed | Model | Source |

|---|---|---|---|---|

| Total Antioxidant Power (TAP) | T. polium extract (50 & 100 mg/kg) | Significantly increased | Rat Serum | [12] |

| Thiobarbituric Acid Reactive Substances (TBARS) | T. polium extract (50 & 100 mg/kg) | Significantly decreased | Rat Serum | [12] |

| SOD, CAT, GSH Levels | This compound Treatment | Restored to near normal levels | Rat Hippocampus | [5] |

| Malondialdehyde (MDA) | this compound Treatment | Restored to near normal levels | Rat Hippocampus |[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the antioxidant activity of this compound.

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[13][14]

-

Principle : The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.

-

Reagents :

-

DPPH solution (typically 0.1 mM in methanol or ethanol).

-

This compound stock solution (dissolved in a suitable solvent).

-

Methanol or Ethanol (95-100%).

-

Positive control (e.g., Ascorbic acid, Trolox, or BHT).

-

-

Procedure :

-

Prepare serial dilutions of this compound and the positive control to various concentrations.

-

In a 96-well plate or cuvette, add 1.0 mL of the DPPH solution to 0.5 mL of each sample concentration.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer. A blank containing only the solvent is used for baseline correction.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 (where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample).

-

Plot the % inhibition against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

This cell-based assay measures the ability of a compound to prevent the formation of intracellular ROS induced by a pro-oxidant.[15]

-

Principle : A non-fluorescent probe, DCFH-DA (2′,7′-dichlorofluorescin diacetate), diffuses into cells where it is deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. The antioxidant activity is quantified by the reduction in fluorescence.

-

Reagents :

-

Procedure :

-

Cell Seeding : Seed cells in a 96-well black-walled plate and culture until they reach confluence.

-

Pre-treatment : Remove the culture medium and wash the cells with PBS. Incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Probe Loading : Add DCFH-DA solution to the wells and incubate for 30-60 minutes to allow for cellular uptake and deacetylation.

-

Induction of Oxidative Stress : Wash the cells again with PBS. Add the ROS inducer (e.g., H₂O₂) to all wells except the negative control.

-

Measurement : Immediately measure the fluorescence intensity at timed intervals using a microplate reader (Excitation ~485 nm, Emission ~535 nm).

-

Data Analysis : Calculate the area under the curve (AUC) from the fluorescence kinetics plot. Determine the CAA unit or % inhibition relative to the control (cells treated only with the ROS inducer).

-

Caption: Workflow for a typical Cellular Antioxidant Activity assay.

This technique is used to detect and quantify the levels of specific proteins, providing direct evidence of pathway activation.

-

Principle : Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies against the target proteins (e.g., Nrf2, HO-1) and a secondary antibody linked to a detection system.

-

Procedure :

-

Cell Treatment : Culture cells and treat them with this compound for various time points.

-

Protein Extraction : Lyse the cells to extract total cellular proteins. For Nrf2 translocation, separate nuclear and cytoplasmic fractions.

-

Quantification : Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis : Separate proteins by SDS-PAGE.

-

Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation : Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-Lamin B1 for nuclear fraction, anti-β-actin for loading control) overnight.

-

Secondary Antibody : Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis : Quantify band intensity using densitometry software and normalize to the loading control.

-

Conclusion

The antioxidant mechanism of this compound is a sophisticated, multi-pronged process. It combines the immediate effect of direct radical scavenging with the more sustained and powerful effect of upregulating the body's innate antioxidant machinery through the Nrf2/HO-1 pathway. Furthermore, its ability to modulate pro-inflammatory signaling cascades like MAPK highlights its potential to combat the intertwined pathologies of oxidative stress and inflammation. This comprehensive mode of action makes this compound a compelling molecule for further research and development in the context of neurodegenerative diseases, cardiovascular disorders, and other conditions where oxidative damage is a key etiological factor. The protocols and data presented herein provide a foundational guide for scientists aiming to explore and harness its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound inhibits apoptosis, oxidative stress and neuro-inflammation to prevent intracerebroventricular streptozotocin-induced cognitive dysfunction in Sprague–Dawley rats: an in vivo, in vitro and in silico study | Zuo | Folia Morphologica [journals.viamedica.pl]

- 6. mdpi.com [mdpi.com]

- 7. Polyphenols inhibiting MAPK signalling pathway mediated oxidative stress and inflammation in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Possible Antioxidant, Anti-Hyperglycaemic, Anti-Alzheimer and Anti-Inflammatory Effects of Teucrium polium Aerial Parts (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant activity, total phenolic content and flavonoid concentrations of different plant parts of Teucrium polium L. subsp. polium | Stankovic | Acta Societatis Botanicorum Poloniae [pbsociety.org.pl]

- 12. researchgate.net [researchgate.net]

- 13. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Antioxidative polyphenols attenuate pyocyanin-induced ROS production in neuronal HT22 cell lines - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the In Vitro Biological Activities of Poliumoside

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poliumoside, a phenylethanoid glycoside predominantly isolated from plants of the Teucrium genus, has emerged as a compound of significant interest in pharmacological research.[1][2] Extensive in vitro studies have demonstrated its multifaceted biological activities, highlighting its potential as a therapeutic agent. This document provides a comprehensive overview of the in vitro biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and enzyme-inhibitory properties. Detailed experimental protocols, quantitative data, and visual representations of associated signaling pathways are presented to offer a complete technical resource for researchers and drug development professionals.

Antioxidant and Radical Scavenging Activities

This compound exhibits potent antioxidant properties, which are fundamental to many of its other biological effects.[3][4] Its capacity to neutralize free radicals and reduce oxidative stress has been quantified through various in vitro assays.

Quantitative Data: Antioxidant Activity

| Assay Type | Metric | Result (this compound) | Positive Control | Reference |

| DPPH Radical Scavenging | IC₅₀ | 4.23 µg/mL | α-tocopherol (IC₅₀ not specified) | [5] |

| Ferric Reducing Antioxidant Power (FRAP) | Activity | Highest among tested compounds | α-tocopherol | [5] |

Experimental Protocols: Antioxidant Assays

This assay quantifies the ability of an antioxidant to donate an electron and neutralize the stable DPPH free radical.

-

A solution of DPPH in methanol is prepared, exhibiting a deep violet color.

-

Various concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

The reduction of the DPPH radical by this compound results in a color change from violet to yellow, which is measured spectrophotometrically by the decrease in absorbance, typically at 517 nm.

-

The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined.[5]

This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

The FRAP reagent is prepared, containing a mixture of TPTZ (2,4,6-tripyridyl-s-triazine) solution, FeCl₃·6H₂O solution, and an acetate buffer.

-

This compound is added to the FRAP reagent.

-

The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue-colored complex.

-

The absorbance of this complex is measured spectrophotometrically at 593 nm.

-

The antioxidant capacity is determined based on the increase in absorbance, often compared against a standard curve of FeSO₄.[5]

Anti-Inflammatory and Neuroprotective Activities

This compound demonstrates significant anti-inflammatory and neuroprotective effects in vitro, primarily by modulating microglia activation, reducing pro-inflammatory cytokines, and protecting neurons from oxidative stress-induced damage.[3][6][7]

Quantitative Data: Anti-inflammatory and Neuroprotective Effects

| Cell Line / Model | Treatment / Induction | Metric | Result | Reference |

| PC12 Cells | H₂O₂-induced neuronal death | Cell Viability | Concentration-dependent prevention of cell death | [6][7] |

| BV2 Microglia | Oxygen-Glucose-Deprivation (OGD) | Microglial Activation | Inhibition of activation | [3] |

| BV2 Microglia | OGD | Pro-inflammatory Cytokines | Inhibition | [3] |

| BV2 Microglia | OGD | Anti-inflammatory Cytokines | Enhancement | [3] |

Experimental Protocols

This protocol assesses the protective effect of this compound against oxidative stress-induced cell death.

-

Cell Culture: Pheochromocytoma (PC12) cells, a common model for neuronal cells, are cultured in appropriate media.

-

Induction of Damage: Cells are exposed to a neurotoxic agent, such as hydrogen peroxide (H₂O₂), to induce oxidative stress and neuronal damage.

-

Treatment: In parallel, cells are co-treated with H₂O₂ and various concentrations of this compound. A control group receives no treatment, and a vehicle group receives only H₂O₂.

-

MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.

-

Quantification: The formazan crystals are solubilized, and the absorbance is measured (typically around 570 nm). The absorbance is directly proportional to the number of viable cells. This compound's protective effect is quantified by the increased cell viability in the treated groups compared to the H₂O₂-only group.[7]

This protocol evaluates this compound's ability to suppress neuroinflammation in a microglial cell line.

-

Cell Culture: BV2 microglial cells are cultured.

-

Induction of Activation: Microglial activation is induced by simulating ischemic conditions through oxygen-glucose deprivation (OGD).

-

Treatment: Cells are treated with this compound during the OGD challenge.

-

Analysis of Inflammatory Markers:

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatant are measured using ELISA (Enzyme-Linked Immunosorbent Assay).

-

Western Blot: Cell lysates are analyzed via Western Blot to quantify the expression of key inflammatory pathway proteins, such as phosphorylated NF-κB and components of the Nlrp3 inflammasome (ASC, Caspase-1).[3]

-

Signaling Pathways in Neuroprotection and Anti-inflammation

This compound exerts its neuroprotective and anti-inflammatory effects by modulating specific signaling cascades. In vitro studies have identified its role in inhibiting the Fstl1-NF-κB pathway and activating the PI3K/AKT/mTOR pathway.[3][4][8]

Caption: this compound inhibits the Fstl1/NF-κB pathway.

Caption: this compound activates the PI3K/AKT/mTOR pathway.

Enzyme Inhibitory Activity

This compound has been shown to inhibit enzymes relevant to both neurodegenerative diseases and food industry applications, such as tyrosinase and acetylcholinesterase.

Quantitative Data: Enzyme Inhibition

| Enzyme | Source | Metric | Result (this compound) | Reference |

| Tyrosinase | Mushroom | Activity | Showed inhibitory activity | [5] |

| Acetylcholinesterase (AChE) | Human | Docking | Fits into the active site | [6][7] |

Note: Specific IC₅₀ values for enzyme inhibition by isolated this compound were not detailed in the provided search results, but inhibitory potential was confirmed.

Experimental Protocols

This assay is used to screen for compounds that can inhibit melanin synthesis, relevant for cosmetics and preventing food browning.

-

The reaction mixture is prepared in a 96-well plate containing phosphate buffer and mushroom tyrosinase enzyme.

-

Various concentrations of this compound are added to the wells.

-

The reaction is initiated by adding the substrate, L-DOPA.

-

The enzyme catalyzes the oxidation of L-DOPA to dopaquinone, which eventually forms dopachrome, a colored product.

-

The rate of dopachrome formation is monitored by measuring the increase in absorbance at approximately 475 nm.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to that of an uninhibited control. Kojic acid is often used as a positive control.[5]

This assay is relevant for screening potential drugs for Alzheimer's disease.

-

The assay is performed in a 96-well plate. The reaction mixture includes a phosphate buffer, AChE enzyme, and various concentrations of this compound.

-

The substrate, acetylthiocholine iodide (ATCI), is added.

-

AChE hydrolyzes ATCI to thiocholine.

-

Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.

-

The increase in absorbance due to TNB formation is monitored spectrophotometrically at 412 nm.

-

The inhibitory activity of this compound is determined by comparing the rate of the reaction to a control without the inhibitor.[9]

General Experimental Workflow

The in vitro evaluation of this compound typically follows a standardized workflow, from initial screening for a specific activity to delving into the underlying molecular mechanisms.

Caption: General workflow for in vitro analysis of this compound.

Conclusion and Future Perspectives

The in vitro evidence strongly supports the therapeutic potential of this compound. Its significant antioxidant, anti-inflammatory, and neuroprotective activities, underpinned by its ability to modulate key signaling pathways like NF-κB and PI3K/AKT, make it a compelling candidate for further investigation. Future research should focus on obtaining more extensive quantitative data, such as IC₅₀ values across a wider range of assays and cell lines, to establish a more detailed pharmacological profile. Furthermore, exploring its effects on other biological targets, including its potential anticancer and anti-biofilm activities, will be crucial. Translating these promising in vitro findings into preclinical in vivo models is the logical next step in evaluating the potential of this compound as a novel therapeutic agent for inflammatory and neurodegenerative diseases.

References

- 1. Antioxidant activity of phenolic and phenylethanoid glycosides from Teucrium polium L. [iris.unimol.it]

- 2. Antioxidant activity of phenolic and phenylethanoid glycosides from Teucrium polium L | Scilit [scilit.com]

- 3. This compound Exhibits Neuroprotective Effects against Cerebral Ischemia-Reperfusion Injury by Relieving Microglia-Mediated Neuronal Damage and Astrocytic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Alleviates Neuroinflammation and Oxidative Stress After Spinal Cord Injury by Activating the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tyrosinase inhibitory properties of phenylpropanoid glycosides and flavonoids from Teucrium polium L. var. gnaphalodes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits apoptosis, oxidative stress and neuro-inflammation to prevent intracerebroventricular streptozotocin-induced cognitive dysfunction in Sprague–Dawley rats: an in vivo, in vitro and in silico study | Zuo | Folia Morphologica [journals.viamedica.pl]

- 8. This compound Alleviates Neuroinflammation and Oxidative Stress After Spinal Cord Injury by Activating the PI3K/AKT/mTOR Signaling Pathway [imrpress.com]

- 9. Evaluation of Possible Antioxidant, Anti-Hyperglycaemic, Anti-Alzheimer and Anti-Inflammatory Effects of Teucrium polium Aerial Parts (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Poliumoside in Anti-inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poliumoside, a phenylethanoid glycoside, has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the involved signaling cascades to offer a comprehensive resource for the scientific community.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound has emerged as a promising natural compound with potent anti-inflammatory, antioxidant, and neuroprotective capacities. Its ability to modulate inflammatory responses at the molecular level makes it a compelling candidate for further investigation and drug development.

Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms identified in the literature include the suppression of the NF-κB and MAPK signaling cascades, leading to a downstream reduction in the production of inflammatory cytokines and enzymes.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to significantly reduce the expression and production of several key mediators of the inflammatory response. In various experimental models, particularly those involving lipopolysaccharide (LPS)-induced inflammation, this compound treatment leads to a marked decrease in nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, it attenuates the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).

Table 1: Effect of this compound on Pro-inflammatory Markers in a Murine Model of Spinal Cord Injury

| Inflammatory Marker | Effect of this compound Intervention | p-value vs. SCI Group | Reference |

| iNOS | Substantial Attenuation | p = 0.0003 | [1] |

| COX-2 | Substantial Attenuation | p = 0.0019 | [1] |

| IL-1β | Substantial Attenuation | p < 0.0001 | [1] |

| IL-6 | Substantial Attenuation | p < 0.0001 | [1] |

| TNF-α | Substantial Attenuation | p = 0.0004 | [1] |

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the transcription of numerous pro-inflammatory genes. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound is thought to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[2]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. It comprises several cascades, including the p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) pathways. These kinases are activated by various extracellular stimuli, including LPS, and play a crucial role in the production of pro-inflammatory cytokines and mediators. Polyphenolic compounds, including likely this compound, have been shown to inhibit the phosphorylation of key MAPK proteins like p38, JNK, and ERK, thereby downregulating the inflammatory response.

Experimental Protocols

This section details the common methodologies used to investigate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent, typically LPS (e.g., 1 µg/mL), for a further incubation period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Sample Collection: After cell treatment, collect the culture supernatant.

-

Griess Reagent: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: Mix equal volumes of the cell supernatant and Griess reagent in a 96-well plate.

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.[1]

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Enzyme Conjugate: Wash the plate and add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase).

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB) to develop the color.

-

Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Quantification: Calculate the cytokine concentration from the standard curve.[3]

Western Blot Analysis

Western blotting is used to detect the expression levels and phosphorylation status of specific proteins involved in inflammatory signaling pathways (e.g., iNOS, COX-2, p-p65, p-p38).

-

Protein Extraction: Lyse the treated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[4]

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-inflammatory agent by targeting key signaling pathways, including NF-κB and MAPK, and reducing the production of pro-inflammatory mediators. The available data strongly supports its role in mitigating inflammatory responses. However, to advance its development as a therapeutic candidate, further research is warranted. Future studies should focus on elucidating the precise molecular interactions of this compound with its targets, conducting comprehensive dose-response studies to determine IC50 values for the inhibition of key inflammatory markers, and performing in-depth in vivo studies to evaluate its efficacy and safety in preclinical models of inflammatory diseases. A deeper understanding of its pharmacokinetic and pharmacodynamic properties will also be crucial for its translation into clinical applications.

References

- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Poliumoside: A Technical Guide to its Discovery, Chemistry, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poliumoside, a caffeoylated phenylpropanoid glycoside, has emerged as a significant natural product with a spectrum of promising pharmacological activities. Isolated primarily from medicinal plants of the Teucrium and Brandisia genera, this compound has been the subject of growing research interest. This technical guide provides a comprehensive overview of the discovery and history of this compound, its distribution in the plant kingdom, and detailed methodologies for its extraction, isolation, and characterization. Furthermore, it delves into its multifaceted biological effects, including its potent antioxidant, anti-inflammatory, and aldose reductase inhibitory activities. A key focus is placed on the elucidation of its molecular mechanisms of action, particularly its modulation of the NF-κB and Nrf2 signaling pathways. This document aims to serve as an in-depth resource for researchers and professionals in the field of natural product chemistry and drug development, facilitating further exploration of this compound's therapeutic applications.

Discovery and History

The journey of this compound discovery is rooted in the exploration of traditional medicinal plants. While the exact first isolation and characterization is not definitively documented in readily available literature, its presence was notably identified in Teucrium polium L.[1][2][3][4]. This plant, commonly known as golden germander, has a long history of use in folk medicine for treating a variety of ailments, including diabetes, rheumatism, and inflammation[1][3]. Subsequent phytochemical investigations of other medicinal plants, such as Brandisia hancei, also revealed the presence of this compound, contributing to a broader understanding of its natural distribution[5][6]. The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are standard methods for characterizing natural products[7][8].

Occurrence and Quantification in Medicinal Plants

This compound is predominantly found in plants of the Lamiaceae and Scrophulariaceae families. The most well-documented sources are species of the Teucrium genus, particularly Teucrium polium, and Brandisia hancei[1][2][3][4][5]. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time[3]. Quantitative analysis is typically performed using High-Performance Liquid Chromatography (HPLC), which allows for the accurate determination of its content in plant extracts[9][10][11].

Table 1: Quantitative Analysis of this compound in Various Plant Sources

| Plant Species | Plant Part | Extraction Method | This compound Content | Reference |

| Teucrium polium L. | Aerial Parts | Methanol Extraction | Major phenylpropanoid glycoside | [1][10] |

| Teucrium montanum L. | Aerial Parts | Heat-Assisted Extraction | High abundance | [4] |

| Brandisia hancei | Stems and Leaves | Ethanol Extraction | Significant constituent | [5] |

Experimental Protocols

Extraction and Isolation of this compound

The isolation of this compound from plant material involves a multi-step process beginning with extraction, followed by chromatographic purification.

Protocol 1: General Extraction and Fractionation

-

Plant Material Preparation: Air-dry the aerial parts of the plant material (e.g., Teucrium polium) at room temperature and grind into a fine powder.

-

Extraction: Macerate the powdered plant material with 80% ethanol at room temperature for 72 hours. Filter the extract and concentrate under reduced pressure to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar compounds. The this compound will remain in the aqueous or ethyl acetate fraction depending on the specific partitioning scheme.

Protocol 2: Chromatographic Purification

-

Column Chromatography: Subject the this compound-rich fraction to column chromatography on a silica gel or Sephadex LH-20 column.

-

Silica Gel Column: Elute with a gradient of chloroform-methanol or ethyl acetate-methanol-water.

-

Sephadex LH-20 Column: Elute with methanol to separate compounds based on molecular size.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purify the fractions containing this compound using a reversed-phase C18 column with a mobile phase gradient of methanol-water or acetonitrile-water, often with the addition of a small percentage of formic acid to improve peak shape.

Structural Characterization

The structure of the purified this compound is confirmed using modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR are used to determine the proton and carbon framework of the molecule. 2D-NMR experiments such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms and the glycosidic linkages.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular formula. Tandem MS (MS/MS) experiments are used to analyze the fragmentation pattern, which helps in confirming the structure and the sequence of sugar moieties.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities that are of significant interest for drug development.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. This compound has been identified as a potent inhibitor of this enzyme.

Table 2: Aldose Reductase Inhibitory Activity of this compound

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 8.47 µM | Rat Lens Aldose Reductase (RLAR) | |

| Inhibition Kinetics | Non-competitive | Lineweaver-Burk plot analysis | [3] |

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.

Table 3: Anti-inflammatory Activity of this compound

| Activity | Model | Key Findings | Reference |

| Inhibition of Pro-inflammatory Cytokines | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition of TNF-α and IL-6 release. | |

| In vivo Anti-inflammatory Effect | Carrageenan-induced paw edema in rats | Reduction in paw edema volume. | [12][13][14][15][16] |

Antioxidant Activity

As a phenolic compound, this compound is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage.

Table 4: Antioxidant Activity of this compound

| Assay | IC50 / Activity | Reference |

| DPPH Radical Scavenging | Potent activity | [1] |

| Inhibition of AAPH-induced Hemolysis | Effective at 5-30 µM |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are underpinned by its interaction with key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Evidence suggests that polyphenols like this compound can inhibit this pathway.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), leading to their expression and enhanced cellular protection against oxidative damage.

Conclusion and Future Directions

This compound is a promising natural product with a well-defined chemical structure and a range of beneficial biological activities. Its potent antioxidant, anti-inflammatory, and aldose reductase inhibitory effects make it a strong candidate for further investigation as a therapeutic agent for a variety of conditions, including diabetic complications, inflammatory disorders, and diseases associated with oxidative stress.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a drug.

-

In vivo Efficacy: More extensive in vivo studies in relevant animal models are needed to confirm its therapeutic efficacy and establish optimal dosing regimens.

-

Clinical Trials: Ultimately, well-designed clinical trials are required to evaluate the safety and efficacy of this compound in humans.

-

Synthetic and Semi-synthetic Analogs: The development of synthetic or semi-synthetic derivatives of this compound could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

The continued exploration of this compound and its derivatives holds significant promise for the discovery of new and effective treatments for a range of human diseases. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of this remarkable natural compound.

References

- 1. Evaluation of Possible Antioxidant, Anti-Hyperglycaemic, Anti-Alzheimer and Anti-Inflammatory Effects of Teucrium polium Aerial Parts (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. Teucrium polium (L.): Phytochemical Screening and Biological Activities at Different Phenological Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antioxidant activity of phenylethanoid glycosides from Brandisia hancei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification of phenylethanoids from Brandisia hancei and the antiproliferative effects on aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Teucrium polium phenylethanol and iridoid glycoside characterization and flavonoid inhibition of biofilm-forming Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. researchgate.net [researchgate.net]

- 16. In vivo anti-inflammatory activity of aqueous extract of Teucrium polium against carrageenan-induced inflammation in experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Poliumoside (CAS 94079-81-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poliumoside (CAS 94079-81-9) is a caffeoylated phenylethanoid glycoside, a class of natural products known for their significant biological activities.[1][2] It is primarily isolated from various plant species, including those of the Callicarpa, Brandisia, and Teucrium genera.[1][2][3] As a molecule of interest in biomedical research, this compound has demonstrated notable antioxidant, anti-inflammatory, and enzyme inhibitory properties.[1][2] This technical guide provides an in-depth overview of its physical and chemical properties, biological activities with associated signaling pathways, and detailed experimental protocols for its analysis.

Chemical and Physical Properties

This compound is a complex glycoside characterized by a central glucose unit linked to a phenylethanoid moiety and further substituted with rhamnose and caffeoyl groups.[4] Its structural complexity and the presence of numerous hydroxyl groups largely dictate its physicochemical properties.

Chemical Identity

| Identifier | Value |

| CAS Number | 94079-81-9 |

| Molecular Formula | C₃₅H₄₆O₁₉[1][4][5] |

| IUPAC Name | [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[5] |

| Synonyms | This compound, (E)-3-(3,4-dihydroxyphenyl)-2-propenoic-acid[6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(3,4,5-trihydroxy-6-methyl-2-oxanyl)oxy]-2-[(3,4,5-trihydroxy-6-methyl-2-oxanyl)oxymethyl]-3-oxanyl] ester |

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, formulation, and experimental use.

| Property | Value/Description | Source(s) |

| Molecular Weight | 770.73 g/mol | [1][6][7][8] |

| Exact Mass | 770.26332923 Da | [4][5] |

| Physical Appearance | A solid, described as light yellow to yellow powder. | [1][7][8] |

| Purity | Commercially available with purity >98% or ≥95.0% (HPLC). | [6][9] |

| UV Maximum (λmax) | 219, 332-335 nm | [7][10] |

| Density | 1.6 ± 0.1 g/cm³ | [11] |

| Boiling Point | 1023.2 ± 65.0 °C at 760 mmHg | [11] |

| Flash Point | 316.2 ± 27.8 °C | [11] |

| XLogP3-AA | -1.6 | [5] |

| Hydrogen Bond Donor Count | 13 | [5] |

| Hydrogen Bond Acceptor Count | 19 | [5] |

| Optical Rotation [α] | Specific experimental value not found in the surveyed literature. As a chiral molecule, it is expected to be optically active. |

Solubility

This compound's solubility is influenced by its numerous hydroxyl groups, which allow for hydrogen bonding with polar solvents.[4] Ultrasonic assistance is often required for complete dissolution.[1][2][4][12]

| Solvent | Solubility | Source(s) |

| DMSO | ≥10.06 mg/mL; up to 100 mg/mL (with ultrasonic) | [1][2][4] |

| Ethanol | ≥38.55 mg/mL; 50-100 mg/mL (with ultrasonic) | [1][2][4] |

| Water | ≥8.64 mg/mL; 50-100 mg/mL (with ultrasonic) | [1][2][4] |

| DMF | 5 mg/mL | [10] |

| PBS (pH 7.2) | 10 mg/mL | [10] |

| Methanol, Pyridine, Hot Water | Soluble | [7] |

Stability and Storage

Proper storage is critical to maintain the integrity of this compound.

-

Solid Form: Store as a powder at -20°C for long-term stability (up to 3 years).[8] It can be stored at 4°C for up to 2 years.[8] It is stable for short periods at room temperature during shipping.[13]

-

In Solvent: Stock solutions should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[2][8][12] It is recommended to aliquot solutions to prevent degradation from repeated freeze-thaw cycles.[2]

-

Sensitivities: The compound is sensitive to light and high temperatures, which can lead to photodegradation and thermal decomposition, particularly affecting the phenolic and sugar moieties.[4]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory effects. These activities are mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals such as DPPH and ABTS.[10][13] This activity is largely due to the presence of catechol moieties in its structure, which can donate hydrogen atoms to neutralize radicals. Its antioxidant properties are foundational to its protective effects against oxidative stress-induced cellular damage.

Anti-inflammatory Activity

This compound has been shown to suppress inflammatory responses. For instance, it reduces the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in RAW 264.7 macrophage cells.[2][10][13] This anti-inflammatory action is linked to its ability to modulate the NF-κB and Keap1/Nrf2 signaling pathways.

Enzyme Inhibition

This compound acts as an inhibitor of several enzymes, which is relevant for its therapeutic potential.

-

Aldose Reductase (AR): It is a potent inhibitor of rat lens aldose reductase (RLAR), with a reported IC₅₀ value of 8.47 μM.[2][12] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.

-

Advanced Glycation End Product (AGE) Formation: this compound inhibits the formation of AGEs with an IC₅₀ of 19.69 μM.[2][12] AGEs are involved in the progression of diabetes and other age-related diseases.

-

Protein Kinase Cα (PKCα): It inhibits PKCα activity with an IC₅₀ of 24.4 µM.[10][13]

Key Signaling Pathways

Under conditions of oxidative stress, this compound can activate the Keap1/Nrf2 signaling pathway. Normally, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Oxidative stress, or compounds like this compound, can disrupt this interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including Heme Oxygenase-1 (HO-1). The upregulation of these genes enhances the cell's antioxidant defenses.

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes like TNF-α and IL-6. This compound is suggested to exert its anti-inflammatory effects by inhibiting this pathway, possibly by preventing IκB degradation.

Experimental Protocols

The following sections detail methodologies for key experiments used to characterize the activity of this compound.

General Workflow for Isolation and Analysis

The typical process for studying this compound involves extraction from a plant source, followed by chromatographic separation and purification, and finally structural and functional analysis.

High-Performance Liquid Chromatography (HPLC) Method

This method is for the quantification and purity assessment of this compound.

-

Instrumentation: HPLC system with a Diode Array Detector (DAD) or a Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) detector.

-

Column: A reversed-phase C18 column (e.g., Waters BEH C18, 2.1 × 100 mm, 1.7 μm).

-

Mobile Phase: A gradient elution using:

-

Solvent A: Water with 0.1% or 0.5% formic acid or phosphoric acid.[7]

-

Solvent B: Acetonitrile.

-

-

Gradient Program (Example): A linear gradient tailored to separate this compound from other components. An example from literature for analyzing phenylethanoid glycosides could be: 19% Acetonitrile and 81% 0.5% Phosphoric acid in water.[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: Room temperature or controlled at 25°C.[7]

-

Detection Wavelength: 332 nm.[7]

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., methanol) to create a stock solution. Prepare a series of dilutions for the calibration curve. For biological samples like plasma, a protein precipitation step (e.g., with 10% trichloroacetic acid) is required before injection.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of standard solutions. Determine the concentration of this compound in the test sample by interpolation from this curve.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the antioxidant capacity of this compound.

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color with maximum absorbance around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity.

-

Reagents:

-

DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Test Sample: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and make serial dilutions to obtain a range of concentrations.

-

Positive Control: Ascorbic acid or Trolox solution, prepared similarly to the test sample.

-

-

Procedure:

-

In a 96-well microplate or cuvettes, add a specific volume of the this compound solution at different concentrations (e.g., 100 µL).

-

Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well to initiate the reaction.

-

Prepare a blank control containing the solvent and the DPPH solution.

-

Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100

-

Abs_control is the absorbance of the blank control.

-

Abs_sample is the absorbance of the test sample. The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.

-

Aldose Reductase Inhibition Assay

This assay determines the inhibitory effect of this compound on the aldose reductase enzyme.

-

Principle: The activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate (e.g., DL-glyceraldehyde). An inhibitor will slow down this reaction rate.

-

Reagents:

-

Enzyme Source: Partially purified aldose reductase from rat lens homogenate.

-

Buffer: 0.1 M Phosphate buffer (pH 6.2 or 7.0).

-

Cofactor: 2.4 mM NADPH solution.

-

Substrate: 25 mM DL-glyceraldehyde solution.

-

Test Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO, then diluted) to various concentrations.

-

Positive Control: A known aldose reductase inhibitor, such as Quercetin or Epalrestat.

-

-

Procedure (96-well plate format):

-

To each well, sequentially add:

-

110 µL of 0.1 M phosphate buffer.

-

20 µL of the aldose reductase enzyme preparation.

-

20 µL of the NADPH solution.

-

10 µL of the this compound solution (or positive control/solvent for control wells).

-

20 µL of ammonium sulfate solution (4 M).

-

-

Pre-incubate the mixture for a short period at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding 20 µL of the DL-glyceraldehyde substrate solution.

-

Immediately measure the decrease in absorbance at 340 nm kinetically for 5-6 minutes using a microplate reader.

-

-

Calculation:

-

Determine the rate of reaction (slope of absorbance vs. time) for the control, blank (no enzyme), and sample wells.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [|Slope_control| - |Slope_sample|] / |Slope_control| × 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentrations.

-

Conclusion

This compound is a phenylethanoid glycoside with a well-defined chemical structure and a promising profile of biological activities, including potent antioxidant, anti-inflammatory, and specific enzyme-inhibiting properties. Its mechanisms of action involve the modulation of critical cellular signaling pathways such as Keap1/Nrf2 and NF-κB. The data and protocols presented in this guide offer a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound. Future research should aim to establish a definitive value for its specific optical rotation and further explore its pharmacokinetic and pharmacodynamic properties in in vivo models.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. DPPH Radical Scavenging Assay [mdpi.com]

- 3. Leucosceptosides A and B: Two Phenyl-Ethanoid Glycosides with Important Occurrence and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. Specific rotation - Wikipedia [en.wikipedia.org]